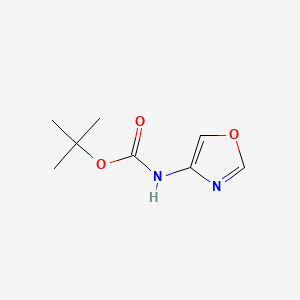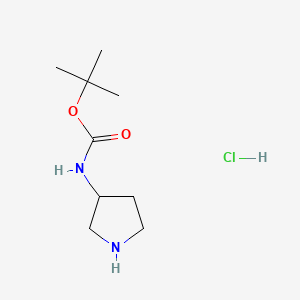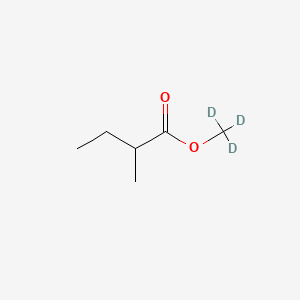
DL-2-Methylbutyric Acid Methyl-d3 Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-Methylbutyric Acid Methyl-d3 Ester is a deuterium-labeled compound, specifically a methyl ester of 2-methylbutanoic acid where the methyl group is substituted with three deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl 2-methylbutanoate typically involves the deuteration of methylarenes. An efficient and practical method for α-trideuteration of methylarenes has been developed, which proceeds via an inexpensive base such as sodium hydroxide or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for trideuteriomethyl 2-methylbutanoate are not widely documented, the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The process may involve multiple steps, including deprotonation, reprotonation, and purification to ensure high isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
DL-2-Methylbutyric Acid Methyl-d3 Ester, like other esters, can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylbutanoic acid and trideuteriomethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and trideuteriomethanol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2-methylbutanoic acid and trideuteriomethanol.
Reduction: Trideuteriomethyl 2-methylbutanol.
Transesterification: A new ester and trideuteriomethanol.
Wissenschaftliche Forschungsanwendungen
DL-2-Methylbutyric Acid Methyl-d3 Ester has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Wirkmechanismus
The mechanism by which trideuteriomethyl 2-methylbutanoate exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms can alter the reaction kinetics and metabolic pathways of the compound. For example, deuterium substitution can slow down the rate of enzymatic reactions, providing insights into the reaction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: The non-deuterated analog of trideuteriomethyl 2-methylbutanoate.
d9-Caffeine: Another deuterium-labeled compound where the methyl groups are substituted with deuterium atoms.
Uniqueness
DL-2-Methylbutyric Acid Methyl-d3 Ester is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and mechanistic studies. The deuterium atoms can significantly influence the compound’s physical and chemical properties, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
1082582-07-7 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
119.178 |
IUPAC-Name |
trideuteriomethyl 2-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i3D3 |
InChI-Schlüssel |
OCWLYWIFNDCWRZ-HPRDVNIFSA-N |
SMILES |
CCC(C)C(=O)OC |
Synonyme |
2-Methylbutyric Acid Methyl-d3 Ester; α-Methylbutyric Acid Methyl-d3 Ester; (±)-Methyl-d3 2-Methylbutanoate; (±)-Methyl-d3 α-Methylbutyrate; 2-Methylbutanoic Acid Methyl-d3 Ester; Methyl-d3 2-Methylbutanoate; Methyl-d3 2-Methylbutyrate; Methyl-d3 Ant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


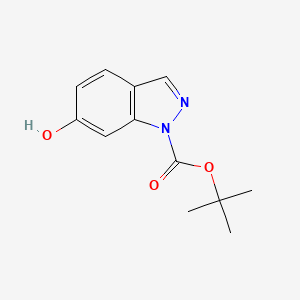
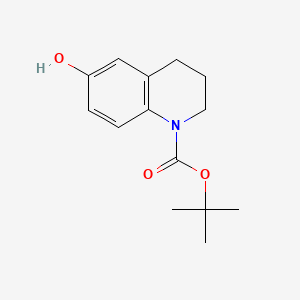
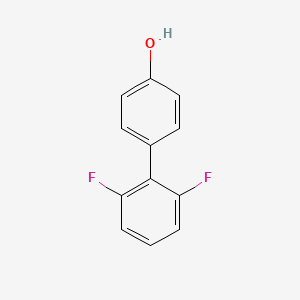
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

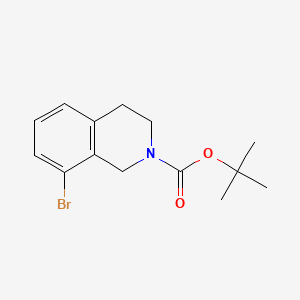
![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
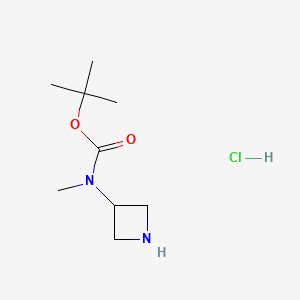
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
